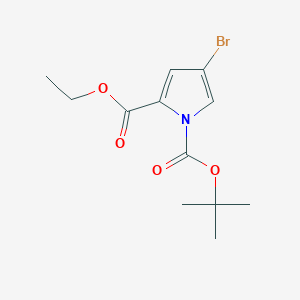![molecular formula C8H4BrNO2S B13675404 5-Bromothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13675404.png)
5-Bromothieno[2,3-c]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromothieno[2,3-c]pyridine-2-carboxylic acid is a heteroaromatic compound that features a bromine atom at the 5-position of a thieno[2,3-c]pyridine ring system and a carboxylic acid group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromothieno[2,3-c]pyridine-2-carboxylic acid typically involves the bromination of thieno[2,3-c]pyridine-2-carboxylic acid. One common method includes the electrophilic bromination of the thieno[2,3-c]pyridine ring system using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure regioselectivity and to prevent over-bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-Bromothieno[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted thieno[2,3-c]pyridine derivative, while Suzuki-Miyaura coupling with phenylboronic acid would produce a phenyl-substituted product .
科学的研究の応用
5-Bromothieno[2,3-c]pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are important in cancer therapy and other diseases.
Chemical Biology: The compound can be used to study protein-ligand interactions and to develop probes for biological targets.
Material Science: It may be utilized in the synthesis of organic semiconductors and other advanced materials.
作用機序
The mechanism by which 5-Bromothieno[2,3-c]pyridine-2-carboxylic acid exerts its effects is primarily through its interaction with biological targets such as kinases. The thieno[2,3-c]pyridine ring system can mimic ATP and bind to the active site of kinases, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the kinase’s hinge region .
類似化合物との比較
Similar Compounds
Thieno[2,3-c]pyridine-2-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-Chlorothieno[2,3-c]pyridine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, potentially altering its electronic properties and reactivity.
5-Iodothieno[2,3-c]pyridine-2-carboxylic acid: Contains an iodine atom, which is larger and more reactive than bromine.
Uniqueness
5-Bromothieno[2,3-c]pyridine-2-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. This makes it a valuable compound for developing selective inhibitors and studying specific biological pathways .
特性
分子式 |
C8H4BrNO2S |
|---|---|
分子量 |
258.09 g/mol |
IUPAC名 |
5-bromothieno[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4BrNO2S/c9-7-2-4-1-5(8(11)12)13-6(4)3-10-7/h1-3H,(H,11,12) |
InChIキー |
UXFKUUCCMMPTPT-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(SC2=CN=C1Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675329.png)
![2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13675341.png)
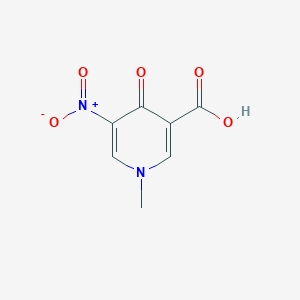
![4-Iodobenzo[d]thiazol-5-amine](/img/structure/B13675347.png)

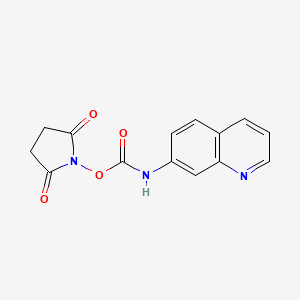
![2-[N-(4,5-Dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]sulfamoyl]phenylboronic Acid](/img/structure/B13675353.png)
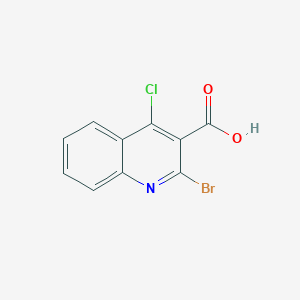
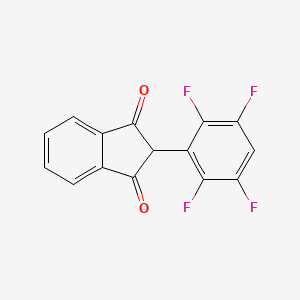
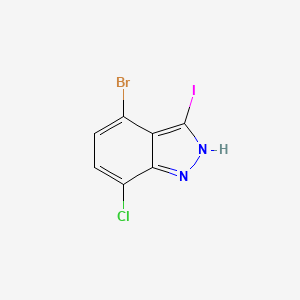
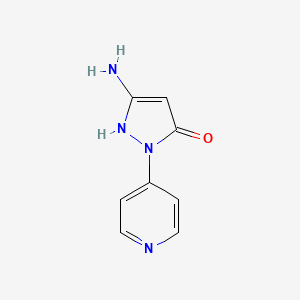
![6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675406.png)
